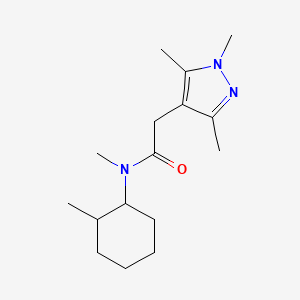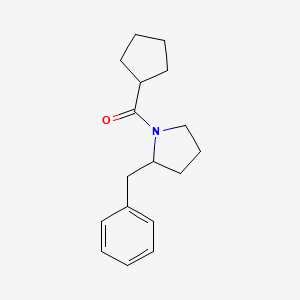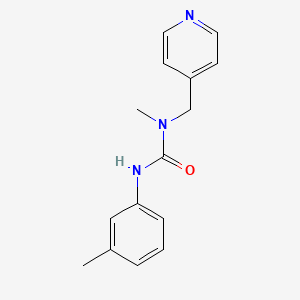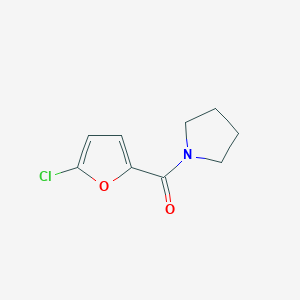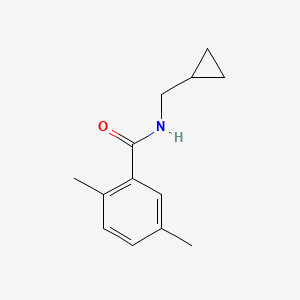
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has been found to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
Mécanisme D'action
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PLD enzymes, which are involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. PLD enzymes are also known to be overexpressed in various cancer types, making them an attractive target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit potent inhibitory effects on PLD enzymes, leading to a reduction in cancer cell proliferation, migration, and invasion. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in laboratory experiments is its specificity towards PLD enzymes, making it a valuable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several potential future directions for the use of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies that target PLD enzymes. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where PLD enzymes have been implicated in disease pathology. Finally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential applications in various disease states.
Méthodes De Synthèse
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 3,4-dihydroisoquinoline-1(2H)-one followed by the addition of phosgene and ammonium hydroxide. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exhibits potent anti-tumor effects by inhibiting the activity of PLD enzymes, which play a crucial role in cancer cell proliferation and survival. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)18-16(21)14-9-10-3-1-2-4-13(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJQYVPGXXMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
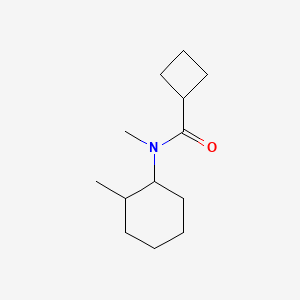
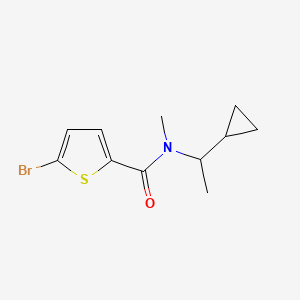
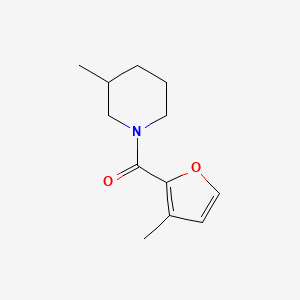
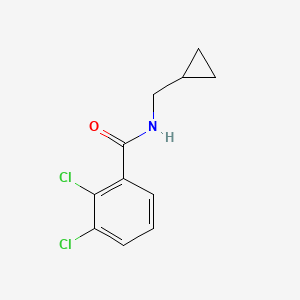
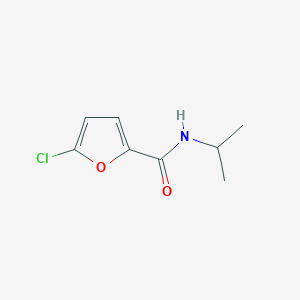
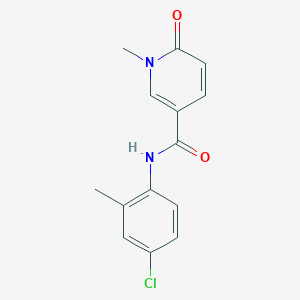
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
